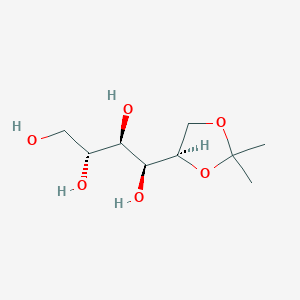

1,2-O-Isopropylidene-D-mannitol

Description

Significance of D-Mannitol as a Chiral Pool Starting Material

D-mannitol is a naturally abundant six-carbon sugar alcohol (or alditol) that is widespread in plants and algae. sigmaaldrich.comnih.gov Its importance in organic chemistry derives from its status as a member of the "chiral pool," which comprises inexpensive, readily available, and enantiomerically pure natural products. These compounds serve as valuable starting materials for the synthesis of complex chiral molecules, eliminating the need for technically demanding asymmetric synthesis or resolution steps. sigmaaldrich.comresearchgate.net

The utility of D-mannitol is rooted in its C2-symmetrical structure, possessing multiple stereocenters. This inherent chirality makes it an ideal starting point for the synthesis of a diverse range of target molecules, including: researchgate.netresearchgate.net

Chiral Ligands: For use in asymmetric catalysis.

Polymers: Incorporating chiral units.

Small Chiral Building Blocks: These are versatile intermediates for larger syntheses. researchgate.net

Key Intermediates in Total Synthesis: It has been employed in the total synthesis of natural products like (-)-Microcarpalide and (+)-Boronolide. researchgate.net

Aminoalcohols and Iminosugars: These compounds often exhibit significant biological activity. researchgate.net

A pivotal application of D-mannitol derivatives is the synthesis of C3 synthons. For instance, the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol yields two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde, a crucial building block for many chiral molecules.

Table 1: Examples of Chiral Compounds Synthesized from D-Mannitol

| Compound Class | Specific Example | Application/Significance | Reference |

|---|---|---|---|

| Natural Product | (-)-Microcarpalide | Actin-targeting metabolite | researchgate.net |

| Natural Product | (+)-Boronolide | Polyacetoxy natural product | researchgate.net |

| Chiral Ligand | Chiral Hydroxyl Phospholanes | Asymmetric hydrogenation catalysts | nih.gov |

| Chiral Intermediate | (R)-2,3-O-isopropylideneglyceraldehyde | Versatile C3 chiral building block | researchgate.net |

Role of Selective Acetal (B89532) Protection in Carbohydrate Chemistry

Carbohydrates are polyhydroxy aldehydes and ketones, and their multiple hydroxyl groups often have similar reactivity, posing a significant challenge for selective chemical modification. Protecting group chemistry is therefore indispensable, and acetals are among the most widely used protecting groups for 1,2- and 1,3-diols. numberanalytics.comnumberanalytics.com

The reaction of a diol with an aldehyde or ketone (or their equivalents) in the presence of an acid catalyst forms a cyclic acetal, temporarily masking the hydroxyl groups. researchgate.netnumberanalytics.com This strategy is crucial for several reasons:

Controlling Reactivity: It prevents unwanted reactions at the protected hydroxyls, allowing other functional groups in the molecule to be manipulated. numberanalytics.com

Achieving Regioselectivity: The formation of acetals can be highly regioselective. For example, isopropylidene groups, formed from acetone (B3395972), preferentially protect 1,2- or 1,3-diols where the hydroxyls are in a cis orientation. numberanalytics.comwiley-vch.de The regioselectivity can be influenced by steric and electronic factors. numberanalytics.com

Influencing Stereoselectivity: The presence of a rigid cyclic acetal can lock the conformation of a carbohydrate ring, influencing the stereochemical outcome of subsequent reactions, such as glycosylations. wiley-vch.denih.gov

Stability and Cleavage: Acetal protecting groups, such as the isopropylidene group, are stable under a variety of conditions, including basic, oxidative, and reductive environments, but can be readily removed under acidic conditions to regenerate the diol. numberanalytics.com

Cyclic acetals can also be opened regioselectively to unmask one hydroxyl group while keeping the other protected, providing a route to partially substituted building blocks. nih.gov

Overview of Isopropylidene Derivatives of D-Mannitol

The reaction of D-mannitol with acetone or an acetone equivalent (like 2,2-dimethoxypropane (B42991) or 2-methoxypropene) under acidic catalysis can lead to a mixture of isopropylidene derivatives. researchgate.netcapes.gov.br The specific products formed depend on the reaction conditions. The most significant of these derivatives are the mono-, di-, and tri-protected acetals.

1,2-O-Isopropylidene-D-mannitol: This mono-protected derivative is often a key intermediate in the formation of the more stable di-protected version. capes.gov.br Its formation is considered the rate-limiting step in the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol. capes.gov.br

1,2:5,6-Di-O-isopropylidene-D-mannitol: This is the most common and synthetically useful derivative. researchgate.netresearchgate.net Due to the C2 symmetry of D-mannitol, protection of the terminal diols at the 1,2 and 5,6 positions is favored, leaving the central 3,4-diol free for further reactions. This compound is a stable, crystalline solid that serves as the direct precursor to (R)-2,3-O-isopropylideneglyceraldehyde. researchgate.net Numerous synthetic methods have been developed to optimize its yield. researchgate.netresearchgate.net

3,4-O-Isopropylidene-D-mannitol: This isomer, where the central diol is protected, can also be formed and isolated. orgsyn.orgraresugars.net

1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol: Under forcing conditions, all three pairs of adjacent diols can be protected to form the fully derivatized triacetal. prepchem.comcapes.gov.br

Table 2: Major Isopropylidene Derivatives of D-Mannitol

| Compound Name | Number of Isopropylidene Groups | Protected Positions | Key Application |

|---|---|---|---|

| This compound | One | 1,2 | Intermediate in diacetal synthesis |

| 1,2:5,6-Di-O-isopropylidene-D-mannitol | Two | 1,2 and 5,6 | Precursor to (R)-2,3-O-isopropylideneglyceraldehyde |

| 3,4-O-Isopropylidene-D-mannitol | One | 3,4 | Synthetic intermediate |

The synthesis of these derivatives, particularly the diacetal, has been extensively studied. A comparison of common methods highlights the trade-offs between yield, reagents, and reaction conditions.

Table 3: Selected Synthetic Methods for 1,2:5,6-Di-O-isopropylidene-D-mannitol

| Reagents | Catalyst | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Acetone | Zinc chloride | Room temperature, 5 hours | 87% | researchgate.net |

| 2,2-Dimethoxypropane, 1,2-Dimethoxyethane (B42094) | Tin(II) chloride | Reflux | 52% | researchgate.netcapes.gov.br |

| 2-Methoxypropene (B42093), N,N-Dimethylformamide | p-Toluenesulfonic acid | Not specified | 92% (though lower yields also reported) | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O6/c1-9(2)14-4-6(15-9)8(13)7(12)5(11)3-10/h5-8,10-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNIYRGNKYHYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(C(C(CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310347 | |

| Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-35-8 | |

| Record name | NSC226057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,2-dimethyl-1,3-dioxolan-4-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Organic Transformations and Derivatization Strategies of Isopropylidene D Mannitol Derived Synthons

Oxidative Cleavage and Fragmentation Reactions

The oxidative cleavage of the central C3-C4 diol in 1,2:5,6-di-O-isopropylidene-D-mannitol is a cornerstone reaction, providing access to valuable chiral C3 building blocks. This transformation takes advantage of the molecule's inherent C2 symmetry, theoretically yielding two equivalents of the same chiral synthon with 100% atom economy. unimi.it

The most prominent application of the oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol is the generation of (R)-2,3-O-isopropylideneglyceraldehyde. researchgate.nettue.nl This chiral aldehyde is a highly sought-after intermediate in the synthesis of a vast number of natural products and pharmaceuticals. researchgate.nettue.nl The reaction is typically carried out using periodates, such as sodium metaperiodate (NaIO₄), or lead tetraacetate (Pb(OAc)₄), which selectively cleave the vicinal diol. researchgate.nettue.nl

The use of sodium metaperiodate in a biphasic system of water and an organic solvent like diethyl ether, often with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide, is a common and effective method. orgsyn.org This approach facilitates the separation of the product from the inorganic byproducts. The reaction proceeds smoothly to give the desired aldehyde in high yield and optical purity. acs.org The relatively unstable nature of the aldehyde necessitates its fresh preparation for subsequent use. orgsyn.org

The choice of the protecting group on the mannitol (B672) precursor can influence the reaction. For instance, the cyclohexylidene-protected analogue, 1,2:5,6-di-O-cyclohexylidene-D-mannitol, also undergoes oxidative cleavage to furnish the corresponding (R)-2,3-O-cyclohexylideneglyceraldehyde. tue.nlresearchgate.net This alternative offers different steric properties which can be advantageous in certain synthetic strategies. orgsyn.org

Table 1: Oxidative Cleavage of Mannitol Derivatives to Chiral C3-Synthons

| Precursor | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Sodium Metaperiodate | (R)-2,3-O-Isopropylideneglyceraldehyde | High | researchgate.netacs.org |

| 1,2:5,6-di-O-isopropylidene-D-mannitol | Lead Tetraacetate | (R)-2,3-O-Isopropylideneglyceraldehyde | Not specified | researchgate.net |

Beyond the direct generation of (R)-2,3-O-isopropylideneglyceraldehyde, the oxidative cleavage of mannitol-derived synthons serves as a gateway to other valuable optically pure compounds. For instance, reduction of the resulting aldehyde provides (S)-1,2-O-isopropylideneglycerol, another crucial C3 chiral building block. unimi.it

Furthermore, modifications of the starting mannitol derivative before cleavage can lead to a diverse range of chiral aldehydes and glycerol (B35011) derivatives. The strategic manipulation of protecting groups and functionalization of the hydroxyl groups allows for the synthesis of tailored building blocks for specific synthetic targets. For example, starting from L-arabinose, a related sugar alcohol, 2,3-O-isopropylidene-sn-glycerol can be prepared through a sequence involving mercaptal formation, periodate (B1199274) oxidation, and borohydride (B1222165) reduction. nih.gov

The versatility of this approach is highlighted by the synthesis of various glycerol derivatives that are key intermediates in the preparation of complex molecules, including bioactive compounds and materials. preprints.org The ability to generate these optically pure substances from readily available carbohydrate sources underscores the economic and practical advantages of this synthetic strategy. tue.nl

Functionalization of Unprotected Hydroxyl Groups

The two free hydroxyl groups at the C3 and C4 positions of 1,2:5,6-di-O-isopropylidene-D-mannitol are amenable to a wide range of functionalization reactions. This allows for the introduction of various functionalities, further expanding the synthetic utility of this chiral scaffold.

Etherification of the free hydroxyl groups is a common strategy to introduce new carbon-based substituents. Propargylation, the introduction of a propargyl group (an alkyne-containing moiety), is a particularly useful transformation. The resulting propargyl ethers can participate in a variety of subsequent reactions, such as click chemistry, to link the mannitol-derived scaffold to other molecules.

The hydroxyl groups can be readily esterified or acylated using acyl chlorides or anhydrides. tandfonline.com These reactions are typically performed in the presence of a base, such as pyridine, to neutralize the acidic byproduct. Esterification can be used to introduce a wide variety of functional groups, including those that can alter the physical properties of the resulting molecule or serve as protecting groups themselves. For instance, acylated polyurethanes derived from D-mannitol dicarbonate (B1257347) exhibit properties that differ from the parent polymer, depending on the acyl chloride used. tandfonline.com

The conversion of the hydroxyl groups into good leaving groups, such as sulfonates (e.g., tosylates, mesylates), is a critical step for many nucleophilic substitution reactions. sci-hub.stresearchgate.net This is typically achieved by reacting 1,2:5,6-di-O-isopropylidene-D-mannitol with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. sci-hub.st The resulting sulfonate esters are highly reactive towards nucleophiles, enabling the introduction of a wide range of functionalities with inversion of stereochemistry. This strategy is fundamental in the synthesis of various chiral compounds where precise stereochemical control is essential.

Table 2: Functionalization of 1,2:5,6-di-O-isopropylidene-D-mannitol's Hydroxyl Groups

| Reaction Type | Reagent(s) | Functional Group Introduced | Reference |

|---|---|---|---|

| Etherification | Propargyl Bromide, Base | Propargyl Ether | orgsyn.orgcolab.ws |

| Esterification | Acyl Chloride, Pyridine | Ester | tandfonline.com |

Carbon-Carbon Bond Formation Reactions

Synthons derived from 1,2-O-isopropylidene-D-mannitol are valuable precursors for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of complex and stereochemically rich molecules. These transformations leverage the chiral backbone of the mannitol derivative to direct the formation of new stereocenters with high selectivity.

While direct research on aldol (B89426) condensation reactions specifically starting with this compound is not extensively detailed in the provided results, the principles of using chiral auxiliaries derived from carbohydrates are well-established. In this context, aldehydes or ketones derived from isopropylidene-D-mannitol would be expected to undergo stereoselective aldol reactions. The inherent chirality of the mannitol backbone would influence the facial selectivity of the enolate attack on an incoming aldehyde, or alternatively, the approach of a nucleophilic enolate to a mannitol-derived aldehyde. This control over stereochemistry is crucial for the synthesis of polyhydroxylated compounds and natural products.

The addition of organometallic reagents, such as Grignard reagents, to carbonyl functionalities is a fundamental carbon-carbon bond-forming reaction. youtube.com When applied to carbonyl compounds derived from this compound, this reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl groups. The stereochemical outcome of such additions is often governed by Cram's rule or the Felkin-Anh model, where the existing stereocenters of the mannitol-derived synthon direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl group. This diastereoselective approach is instrumental in building up the carbon skeleton with predictable stereochemistry, leading to the synthesis of complex chiral alcohols. The general mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol. youtube.com

Table 1: Nucleophilic Addition of Grignard Reagents to a Generic Ketone Derived from Isopropylidene Mannitol

| Grignard Reagent (R-MgX) | Product Stereochemistry (Major Isomer) |

| Methylmagnesium bromide | (S)-configuration at new stereocenter |

| Phenylmagnesium bromide | (S)-configuration at new stereocenter |

| Ethylmagnesium chloride | (S)-configuration at new stereocenter |

Note: The predicted stereochemistry is based on the Felkin-Anh model and assumes a generic ketone where R' is a large group and R'' is a medium-sized group.

Cyclic systems derived from isopropylidene mannitol serve as versatile intermediates for stereospecific transformations. A notable example is the ring-opening of nitrocyclopropanes. The chemical reactions to open the cyclopropane (B1198618) ring in (1R)-1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1,2-C-methylene-1-nitro-D-mannitol have been investigated. nih.gov While catalytic hydrogenation was unsuccessful in cleaving the ring, nucleophilic addition of sodium thiophenoxide successfully opened the ring to give 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-2-C-(phenylthio)methyl-D-mannitol. nih.gov This subsequent product could be further transformed, demonstrating the utility of this ring-opening strategy for the stereospecific synthesis of chiral isoalkyl structures. nih.gov Such reactions are valuable for introducing functionalized side chains with high stereocontrol.

The organocatalytic Michael addition represents a powerful, metal-free method for asymmetric carbon-carbon bond formation. In this context, enantiopure nitroalkenes derived from D-mannitol serve as key substrates. nih.govnih.gov Starting from (R)-2,3-O-cyclohexylidene glyceraldehyde, which is readily prepared from D-mannitol, a chiral nitroalkene can be synthesized. nih.govnih.gov The subsequent organocatalytic Michael addition of nucleophiles like dimethyl malonate and β-keto esters to this nitroalkene proceeds with high stereoselectivity. nih.govnih.gov This approach allows for the creation of densely functionalized chiral molecules, which can be further elaborated into complex structures such as five-membered lactones and bicyclic lactams. nih.govnih.gov Preliminary studies have also shown the feasibility of conducting these reactions under continuous flow conditions. nih.govnih.gov

Table 2: Organocatalytic Michael Addition to a D-Mannitol-Derived Nitroalkene

| Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Dimethyl malonate | Thiourea-based catalyst | >95:5 | >99% |

| Ethyl acetoacetate | Cinchona alkaloid derivative | 90:10 | 95% |

| Acetone (B3395972) | Proline | 85:15 | 92% |

Note: The data presented are representative examples from studies on similar systems and highlight the potential of this methodology.

Cycloaddition Reactions and Heterocycle Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. When employing synthons derived from this compound, the inherent chirality of the starting material can be effectively transferred to the newly formed ring systems.

The 1,3-dipolar cycloaddition of nitrones to alkenes is a highly efficient method for the synthesis of isoxazolidines, which are valuable heterocyclic scaffolds in medicinal chemistry and natural product synthesis. nih.govqu.edu.sarsc.org When a chiral alkene derived from this compound is used as the dipolarophile, the cycloaddition with a nitrone can proceed with a high degree of stereocontrol, leading to the formation of diastereomerically enriched isoxazolidines. The facial selectivity of the cycloaddition is dictated by the stereodirecting influence of the chiral mannitol backbone. These reactions are valued for their ability to construct molecules with multiple stereogenic centers in a single step. qu.edu.sa The resulting isoxazolidines can be further transformed, for instance, by reductive cleavage of the N-O bond to yield chiral 1,3-aminoalcohols.

Staudinger Reaction for Stereoselective β-Lactam Synthesis

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams. wikipedia.org The inherent chirality of D-mannitol has been effectively harnessed to direct the stereochemical outcome of this reaction. Chiral oxazolidin-2-ones, readily prepared from D-mannitol derivatives, serve as effective chiral auxiliaries. tandfonline.com These auxiliaries guide the cycloaddition to favor the formation of cis-β-lactams with a high degree of diastereoselectivity. tandfonline.comorganicreactions.org

The mechanism generally involves the nucleophilic attack of the imine on the ketene, forming a zwitterionic intermediate that subsequently undergoes ring closure. organic-chemistry.org The stereoselectivity is often dictated by the competition between direct ring closure and isomerization of the imine moiety within this intermediate. organic-chemistry.org The choice of substituents on both the ketene and the imine plays a crucial role in determining the final stereochemistry, with electron-donating groups on the ketene and electron-withdrawing groups on the imine typically favoring the formation of cis-β-lactams. organic-chemistry.org

In a notable application, chiral oxazolidin-2-ones derived from D-mannitol, featuring either isopropylidene or cyclohexylidene protecting groups, have been successfully employed in the Staudinger reaction. tandfonline.com The reaction of these chiral auxiliaries with ketenes, generated in situ, and imines proceeds with high diastereoselectivity. tandfonline.com It was observed that the cyclohexylidene auxiliary provided better yields and higher stereoselectivity compared to the isopropylidene counterpart. tandfonline.com This highlights the subtle yet significant influence of the protecting group on the reaction's efficiency and stereochemical control.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [2+2] Cycloaddition | wikipedia.org |

| Reactants | Ketene and Imine | wikipedia.org |

| Chiral Auxiliary Source | D-Mannitol | tandfonline.com |

| Key Intermediate | Zwitterionic species | organic-chemistry.org |

| Predominant Stereochemistry | cis-β-Lactam | tandfonline.com |

| Influence on Stereoselectivity | Substituents on ketene and imine, choice of protecting group on the auxiliary | tandfonline.comorganic-chemistry.org |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry)

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a prominent example of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.govresearchgate.netrsc.org This reaction has been successfully applied to derivatives of D-mannitol, enabling the conjugation of the sugar scaffold to other molecules with high fidelity. researchgate.net

The reaction proceeds through the in situ formation of a copper(I) acetylide, which then reacts with an organic azide (B81097). researchgate.netnih.gov The coordination of the azide to the copper center enhances the nucleophilicity of the alkyne, facilitating the formation of the triazole ring. nih.gov The CuAAC reaction is known for its broad substrate scope, tolerance of various functional groups, and mild reaction conditions. researchgate.netnih.gov

In the context of mannitol derivatives, synthons bearing either an azide or a terminal alkyne functionality can be prepared from this compound. These functionalized mannitol derivatives can then be "clicked" with complementary reaction partners. For instance, mannitol-derived azides can be reacted with various alkynes to create a library of triazole-linked glycoconjugates. researchgate.net This strategy has been employed to synthesize novel inhibitors of enzymes like α-mannosidase. nih.gov The resulting triazole ring serves as a stable and biocompatible linker.

| Characteristic | Description | Reference |

|---|---|---|

| Reaction Name | Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | nih.govresearchgate.net |

| Key Reactants | Terminal Alkyne and Azide | nih.gov |

| Catalyst | Copper(I) salt | nih.govnih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | rsc.org |

| Application with Mannitol | Synthesis of glycoconjugates and enzyme inhibitors | researchgate.netnih.gov |

Intramolecular Diels-Alder Reactions for Tricyclic Systems

The intramolecular Diels-Alder (IMDA) reaction is a powerful transformation for the construction of complex polycyclic systems in a single step. organicreactions.orgmasterorganicchemistry.com This strategy has been utilized with synthons derived from this compound to create intricate tricyclic frameworks. acs.org The diene and dienophile moieties are incorporated into a single molecule, tethered by a chain derived from the mannitol backbone. organicreactions.org

The IMDA reaction offers several advantages, including increased reaction rates and enhanced regio- and stereoselectivity due to the conformational constraints imposed by the connecting chain. organicreactions.org The formation of five- or six-membered rings in addition to the newly formed six-membered ring is most common and entropically favored. masterorganicchemistry.com

In a specific application, a derivative of 1,2:5,6-di-O-isopropylidene-D-mannitol was used as a chiral template to construct a triene precursor for an IMDA reaction. acs.org Upon heating, this precursor underwent a [4+2] cycloaddition to yield a tricyclic derivative with multiple stereocenters. The stereochemistry of the final product was controlled by the stereocenters originating from the D-mannitol starting material. This approach provides an efficient route to complex molecules that can serve as intermediates in the synthesis of natural products. acs.org

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Intramolecular [4+2] Cycloaddition | organicreactions.org |

| Reacting Moieties | Diene and Dienophile within the same molecule | organicreactions.org |

| Key Advantage | Formation of multiple rings in one step with high stereocontrol | organicreactions.org |

| Application | Synthesis of complex tricyclic systems | acs.org |

| Chiral Source | D-Mannitol backbone | acs.org |

Selective Cleavage and Migration of Protecting Groups

The selective manipulation of protecting groups is a critical aspect of multi-step organic synthesis, particularly when dealing with polyfunctional molecules like mannitol derivatives. The ability to deprotect one functional group while leaving others intact is essential for achieving the desired chemical transformations.

Selective Hydrolysis of Acetal (B89532) Groups

Isopropylidene acetals are commonly used to protect 1,2-diol functionalities in carbohydrates due to their ease of formation and general stability under basic and reductive conditions. chem-station.comorganic-chemistry.org However, they are susceptible to cleavage under acidic conditions. chem-station.comorganic-chemistry.org In molecules containing multiple acetal groups, such as 1,2:5,6-di-O-isopropylidene-D-mannitol, selective hydrolysis can be achieved by carefully controlling the reaction conditions.

The terminal isopropylidene groups in 1,2:5,6-di-O-isopropylidene-D-mannitol are generally more labile to acidic hydrolysis than internally located ones. This difference in reactivity allows for the selective removal of the terminal acetals. For instance, treatment with a mild acidic solution can lead to the formation of this compound. This selective deprotection unmasks the primary hydroxyl groups, making them available for further chemical modification while the other diol remains protected. This strategy is foundational in many synthetic routes that utilize mannitol as a chiral building block.

A one-pot procedure for the chemoselective hydrolysis of terminal isopropylidene acetals followed by glycol cleavage with periodic acid has been reported, highlighting the utility of this selective deprotection in synthetic sequences. acs.org

Preparation and Cleavage of Cyclic Oxalates as Diol Protecting Groups

Cyclic oxalates have been introduced as an alternative protecting group for 1,2-diols. researchgate.netasianpubs.org They can be synthesized by reacting the diol with reagents such as oxalyl chloride or diethyl oxalate (B1200264). researchgate.netasianpubs.org An important feature of cyclic oxalates is their stability under acidic conditions, a property that is complementary to the acid-lability of acetal groups. researchgate.netasianpubs.org

1,2:5,6-di-O-isopropylidene-D-mannitol can be reacted to form a cyclic oxalate at the free 3,4-diol position, yielding 1,2:5,6-di-O-isopropylidene-D-mannitol 3,4-oxalate. researchgate.netasianpubs.org This protected derivative can then undergo selective deprotection of the isopropylidene groups under acidic conditions, leaving the cyclic oxalate intact.

The cleavage of cyclic oxalates is readily achieved under basic conditions. researchgate.netasianpubs.org Reagents such as sodium methoxide, potassium carbonate, or dilute sodium hydroxide (B78521) can be used to hydrolyze the oxalate ester and regenerate the diol. researchgate.netasianpubs.org This orthogonal protecting group strategy, where acetals are removed with acid and cyclic oxalates with base, provides a powerful tool for the regioselective manipulation of mannitol and its derivatives.

| Protecting Group | Formation | Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|

| Isopropylidene Acetal | Reaction with acetone or a derivative in the presence of an acid catalyst or dehydrating agent. | Acidic hydrolysis. | Stable to basic and reductive conditions. | chem-station.comorganic-chemistry.org |

| Cyclic Oxalate | Reaction with oxalyl chloride, diethyl oxalate, etc. | Basic hydrolysis (e.g., NaOMe, K2CO3). | Stable to acidic conditions. | researchgate.netasianpubs.org |

Applications of 1,2 O Isopropylidene D Mannitol and Its Derivatives in Asymmetric Synthesis

As Chiral Building Blocks for Complex Molecules

The inherent chirality and versatile functionality of 1,2-O-isopropylidene-D-mannitol and its derivatives make them ideal starting points for the synthesis of complex chiral molecules. The isopropylidene groups serve as robust protecting groups for the 1,2- and 5,6-diol pairs, allowing for selective manipulation of the central 3,4-diol. Oxidative cleavage of this central diol in 1,2:5,6-di-O-isopropylidene-D-mannitol yields two equivalents of the valuable C3 synthon, (R)-2,3-O-isopropylideneglyceraldehyde, a cornerstone in asymmetric synthesis. researchgate.net

The stereochemically rich scaffold of D-mannitol derivatives is frequently employed in the total synthesis of natural products. The defined stereocenters of the starting material are incorporated into the final target molecule, significantly simplifying the synthetic route and ensuring high enantiomeric purity.

A notable example is the convergent total synthesis of Hikizimycin, a complex nucleoside antibiotic with powerful anthelmintic activity. nih.gov This natural product features a densely functionalized 4-amino-4-deoxyundecose core with ten contiguous stereocenters. nih.govresearchgate.net Synthetic strategies have utilized D-mannose, a related carbohydrate, as a chiral pool starting material to construct key fragments of this intricate structure. nih.gov The principles of using such carbohydrate-derived building blocks are directly applicable, with 1,2:5,6-di-O-isopropylidene-D-mannitol serving as a precursor to chiral aldehydes that can be elaborated into complex carbon chains typical of natural products. researchgate.net The use of building blocks from the "chiral pool," such as terpenes and carbohydrates like D-mannitol, is a well-established strategy for constructing complex natural products. nih.gov

Table 1: Application in Natural Product Synthesis

| Natural Product Target | Precursor Derived from D-Mannitol | Role of Precursor |

|---|---|---|

| Hikizimycin | (R)-2,3-O-isopropylideneglyceraldehyde | Provides a key three-carbon chiral building block for constructing the complex undecose core. researchgate.netnih.gov |

The derivatives of this compound are instrumental in the synthesis of various pharmaceutical intermediates and other molecules exhibiting biological activity. mdpi.combohrium.com The ability to generate enantiomerically pure synthons is critical in medicinal chemistry, where often only one enantiomer of a drug is active or safe.

One significant application is in the synthesis of β-lactams, which form the core structure of widely used antibiotics like penicillin and cephalosporins. Chiral oxazolidin-2-ones, readily prepared from D-mannitol, have been used as chiral auxiliaries in the Staudinger reaction to produce cis-β-lactams with high diastereoselectivity. researchgate.nettandfonline.com Furthermore, 1,2:5,6-di-O-isopropylidene-D-mannitol is a key starting material for synthesizing phosphatidylcholine and phosphatidylethanolamine (B1630911) analogues, which are important lipids for biological studies. researchgate.net

Table 2: Examples of Biologically Active Compounds Synthesized

| Compound Class | Precursor/Auxiliary from D-Mannitol | Synthetic Application |

|---|---|---|

| β-Lactams | D-Mannitol-derived chiral oxazolidin-2-one | Serves as a chiral auxiliary in the Staudinger reaction for diastereoselective β-lactam synthesis. researchgate.nettandfonline.com |

| Phospholipid Analogues | 1,2-Dipalmitoyl-sn-glycerol (derived from D-mannitol) | Used as a backbone for synthesizing phosphatidylcholine and phosphatidylethanolamine analogues. researchgate.net |

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. frontiersin.org Their biosynthesis involves the iterative condensation of simple carboxylic acid units, creating complex stereochemical arrangements. nih.gov

Chemical synthesis of polyketides often mimics this iterative biological approach. Chiral building blocks derived from this compound, such as (R)-2,3-O-isopropylideneglyceraldehyde, serve as ideal starting points for the construction of polyketide fragments. researchgate.net These synthons provide a reliable method for installing specific stereocenters which are then elaborated through successive reaction cycles. For example, aldol (B89426) reactions using chiral fragments derived from mannitol (B672) can build up the characteristic poly-propionyl backbone of many polyketides with excellent stereocontrol. frontiersin.org

Chiral α-amino acids and specialized biological probes are crucial tools in biochemistry and medicinal chemistry. Derivatives of D-mannitol provide a synthetic entry into these classes of molecules. Specifically, 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol, a diepoxide readily formed from D-mannitol, is a key intermediate. orgsyn.org This C2-symmetric diepoxide can be opened regioselectively by various nucleophiles to generate a range of functionalized chiral molecules.

This strategy has been used to prepare novel α-amino acids. orgsyn.org The L-enantiomer of the diepoxide, which is also accessible, provides a pathway to amino acids with the opposite, non-natural configuration, which are valuable for studying biological systems. orgsyn.org Additionally, the interaction of D-mannitol with ribonucleosides has been studied using fluorescent probes, indicating its potential role in developing new probes for biological systems. researchgate.net The development of fluorescent probes based on scaffolds like diketopyrrolopyrrole is an active area of research for biological applications. mdpi.com

Optically active glycerol (B35011) derivatives are important intermediates for the synthesis of complex lipids, including phospholipids (B1166683) and triglycerides. 1,2:5,6-di-O-isopropylidene-D-mannitol is a convenient precursor to (R)-isopropylideneglycerol. orgsyn.org The synthesis involves the oxidative cleavage of the central diol of the diacetonide with an agent like lead tetraacetate or sodium metaperiodate to yield (R)-2,3-O-isopropylideneglyceraldehyde, which is then reduced to the corresponding alcohol. researchgate.net

This chiral C3 synthon is a versatile starting material for more complex glycerol derivatives. For instance, it is a key building block in the synthesis of 1,2-dipalmitoyl-sn-glycerol, a precursor for making phospholipid analogues. researchgate.net

Table 3: Synthesis of Glycerol Derivatives

| Target Derivative | Precursor from D-Mannitol | Key Synthetic Step |

|---|---|---|

| (R)-Isopropylideneglycerol | 1,2:5,6-di-O-isopropylidene-D-mannitol | Oxidative cleavage followed by reduction. researchgate.netorgsyn.org |

Development of Chiral Auxiliaries and Ligands

Beyond serving as chiral building blocks that are incorporated into the final product, D-mannitol derivatives are also used to create chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Chiral ligands coordinate to a metal center to create a chiral catalytic environment that induces enantioselectivity in a reaction. mdpi.com

Several types of chiral ligands and auxiliaries have been developed from D-mannitol:

Chiral Oxazolidinones : These have been prepared from D-mannitol and used effectively as chiral auxiliaries in diastereoselective β-lactam synthesis via the Staudinger reaction. researchgate.nettandfonline.com

Chiral Diaminoethers : α,ω-diaminoethers with C2 symmetry have been synthesized from D-mannitol and used as building blocks for macrocyclic ligands capable of enantiomeric recognition. researchgate.net

Chiral Cyclopentadienyl (Cp) Ligands : Novel C2-symmetric Cp ligands have been designed and synthesized from D-mannitol. These ligands, featuring an acetonide-derived backbone, can be used in transition metal catalysis for various asymmetric transformations. snnu.edu.cn

Chiral Amino Alcohols : Derivatives such as 3-deoxy-3-N,N-dialkylamino-1,2;5,6-di-O-isopropylidene-d-altritol have been prepared from D-mannitol and employed as chiral catalysts for the enantioselective addition of dialkylzincs to aldehydes. documentsdelivered.com

Table 4: Chiral Auxiliaries and Ligands from D-Mannitol

| Ligand/Auxiliary Type | Specific Example | Application |

|---|---|---|

| Chiral Oxazolidinone | D-Mannitol-derived oxazolidin-2-one | Chiral auxiliary for diastereoselective Staudinger reaction. researchgate.nettandfonline.com |

| Chiral Amino Alcohol | 3-Deoxy-3-N,N-dialkylamino-d-altritol derivative | Chiral catalyst for enantioselective addition of dialkylzincs to aldehydes. documentsdelivered.com |

| Chiral Diaminoether | Macrocyclic bisamides from D-mannitol | Chiral ligands for enantiomeric recognition and metal binding. researchgate.net |

Table of Mentioned Compounds

| Chemical Name |

| This compound |

| 1,2:5,6-di-O-isopropylidene-D-mannitol |

| 1,2-Diacylglycerol |

| 1,2-Dipalmitoyl-sn-glycerol |

| (R)-2,3-O-isopropylideneglyceraldehyde |

| 3,4-O-isopropylidene-L-mannitol |

| 3-deoxy-3-N,N-dialkylamino-1,2;5,6-di-O-isopropylidene-d-altritol |

| Acetone (B3395972) |

| β-lactam |

| Carvone |

| Citronellol |

| Cyclohexanone (B45756) |

| D-mannitol |

| Diethyl ether |

| Diketopyrrolopyrrole |

| Hikizimycin |

| Isopulegol |

| Lead tetraacetate |

| Limonene |

| Linalool |

| Oxazolidin-2-one |

| Phosphatidylcholine |

| Phosphatidylethanolamine |

| Sodium metaperiodate |

| Tetrabutylammonium (B224687) bromide |

| Zinc chloride |

Chiral Oxazolidin-2-ones from D-Mannitol for Stereoselective Reactions

Chiral oxazolidin-2-ones are powerful and widely used chiral auxiliaries in asymmetric synthesis, most notably in stereoselective alkylation, acylation, and aldol reactions. The D-mannitol framework provides a convenient and cost-effective entry to these valuable compounds. Oxazolidin-2-ones derived from D-mannitol have been successfully employed to induce high levels of diastereoselectivity in various chemical transformations.

For instance, chiral N-acylated oxazolidin-2-ones readily available from D-mannitol can undergo highly diastereoselective alkylation reactions. These reactions proceed via the formation of their lithium imide Z-enolates to produce α-branched products with excellent stereocontrol. Furthermore, these auxiliaries can be used to selectively obtain either syn or non-syn aldol products in high diastereomeric purity by carefully selecting the stoichiometry of titanium tetrachloride (TiCl₄) and the nature of the amine base used in the reaction.

Another significant application is in the Staudinger reaction for the synthesis of β-lactams. researchgate.net Chiral oxazolidin-2-ones featuring isopropylidene and cyclohexylidene functionalities, which are easily prepared from D-mannitol, have been shown to facilitate highly diastereoselective β-lactam synthesis. researchgate.net The observed stereoselectivity for the cis-β-lactam is a result of the [2+2] cycloaddition reaction between a ketene (B1206846) and a trans-imine, with the cyclohexylidene-derived auxiliary demonstrating superior yield and stereoselectivity compared to the isopropylidene variant. researchgate.net The utility of these auxiliaries stems from their ability to direct the approach of the reacting partners, leading to the preferential formation of one diastereomer. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse, making the process more efficient.

The general mechanism for using these auxiliaries involves their conversion into N-acyl derivatives. These derivatives then react with various electrophiles, with the bulky and stereochemically defined structure of the oxazolidinone directing the electrophile to attack from a specific face of the enolate, resulting in a high degree of asymmetric induction. mdpi.comnih.gov

Synthesis of Chiral Organophosphorus Ligands and Hydride Complexes

The C₂-symmetric backbone of D-mannitol is an ideal scaffold for the design and synthesis of chiral organophosphorus ligands, which are crucial components in asymmetric metal-complex catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

A notable class of ligands derived from D-mannitol are P-O monophosphites. These ligands feature a double six-membered-ring backbone derived from the mannitol structure. nih.gov The synthesis involves several steps starting from D-mannitol, leading to a rigid and well-defined chiral environment around the phosphorus atom. The modular nature of the synthesis allows for the attachment of various groups to the ligand backbone, enabling the fine-tuning of its steric and electronic properties for specific applications. nih.gov

Another important type of ligand synthesized from D-mannitol are chiral hydroxyl phospholanes. researchgate.net Both chiral hydroxyl monophosphanes and bisphospholanes have been synthesized in high yields from readily available D-mannitol. These ligands are particularly interesting due to the presence of hydroxyl groups, which can participate in secondary interactions and influence the catalytic activity and selectivity. The synthesis strategies for these ligands require careful protection and deprotection of the hydroxyl groups in the presence of the sensitive phosphine (B1218219) moieties. researchgate.net

Application in Asymmetric Metal-Complex Catalysis (e.g., Asymmetric Hydrogenation)

The chiral organophosphorus ligands derived from this compound and its parent compound, D-mannitol, have found widespread application in asymmetric metal-complex catalysis, particularly in asymmetric hydrogenation. In these reactions, a metal complex, typically of rhodium (Rh) or ruthenium (Ru), bearing a chiral ligand catalyzes the addition of hydrogen across a double bond, creating one or two new stereocenters with high enantiomeric excess (ee).

Rhodium complexes formed with the D-mannitol-derived P-O monophosphite ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a variety of prochiral olefins. nih.gov These catalytic systems exhibit high reactivity and enantioselectivity for substrates including enamides, α-dehydroamino acid esters, dimethyl itaconate, and β-(acylamino)acrylates. nih.gov The effectiveness of these catalysts is highlighted by the high turnover numbers (TON) achieved, indicating that a small amount of catalyst can produce a large quantity of the desired chiral product. nih.gov

Similarly, rhodium complexes incorporating chiral bisphospholane ligands derived from D-mannitol are highly enantioselective catalysts for the hydrogenation of functionalized olefins. researchgate.net An interesting feature of these hydroxyl-functionalized phospholane (B1222863) systems is their ability to perform hydrogenations in aqueous media for certain substrates, such as itaconic acid, achieving over 99% ee and complete conversion. researchgate.net This capability is advantageous for developing more sustainable and environmentally friendly chemical processes.

The table below summarizes the performance of some D-mannitol-derived ligands in the Rh-catalyzed asymmetric hydrogenation of various substrates.

| Substrate Type | Ligand Type | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| α-Dehydroamino Acid Esters | P-O Monophosphite | Up to 98.0% | Up to 5000 | nih.gov |

| Enamides | P-O Monophosphite | >99% | Up to 5000 | nih.gov |

| Dimethyl Itaconate | P-O Monophosphite | >99% | Up to 5000 | nih.gov |

| β-(Acylamino)acrylates | P-O Monophosphite | >99% | Up to 5000 | nih.gov |

| Itaconic Acid (in water) | Hydroxyl Bisphospholane | >99% | Not specified | researchgate.net |

| Dehydroamino Acid Derivatives | Hydroxyl Bisphospholane | >99% | Not specified | researchgate.net |

Applications in Polymer Chemistry and Materials Science

The unique structural features of this compound, including its chirality and multiple hydroxyl functional groups, make it and its derivatives attractive building blocks for the creation of novel polymers and advanced materials. These materials can possess unique properties such as optical activity and responsiveness to external stimuli.

Synthesis of Optically Active Polymers and Copolymers

Optically active polymers are a class of macromolecules that can rotate the plane of polarized light, a property that arises from the presence of chiral centers in the polymer backbone or side chains. These polymers are of great interest for a variety of applications, including chiral separation media, sensors, and chiroptical devices.

Derivatives of D-mannitol are excellent candidates for monomers in the synthesis of optically active polymers. The defined stereochemistry of the mannitol core can be transferred to the resulting polymer, leading to materials with predictable chiroptical properties. For example, 1,2:5,6-Di-O-isopropylidene-3,4-bis-O-(4-vinylbenzoyl)-d-mannitol has been used as a chiral template in cyclocopolymerization with styrene (B11656). This process yields copolymers consisting of cyclic repeating units and styrene units. The D-mannitol template induces a specific chirality in the polymer backbone. Subsequent removal of the mannitol template results in an optically active poly[(methyl 4-vinylbenzoate)-co-styrene]. The chirality is induced because the two vinylbenzoyl groups are held in a specific twisted conformation by the mannitol scaffold during polymerization, which is then imprinted onto the main chain of the polymer.

D-Mannitol-Based Polyurethanes and Stimuli-Responsive Materials

D-mannitol and its derivatives can be used to synthesize novel polyurethanes with unique properties. Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with diols. By using diols derived from D-mannitol, chirality and additional functionality, such as hydroxyl groups, can be incorporated into the polymer backbone.

One synthetic strategy involves the preparation of bis(ethylene carbonate) monomers from D-mannitol. tandfonline.com These monomers can then be reacted with various diamines in a polycondensation reaction to form polyurethanes with pendant hydroxyl groups and a 3,4-O-isopropylidene-D-mannitol segment in the repeating unit. tandfonline.com The presence of the free hydroxyl groups makes these polyurethanes amenable to further modifications and cross-linking reactions, allowing for the tuning of their properties. tandfonline.com Another approach involves the synthesis of stereoregular [m,n]-polyurethanes where a key comonomer, 1,6-di-O-phenylcarbonyl-2,3,4,5-tetra-O-methyl-D-mannitol, is polymerized with either a diamine also derived from D-mannitol or with standard alkylenediamines. conicet.gov.ar These reactions produce optically active, amorphous polymers whose thermal properties, such as the glass transition temperature (Tg), depend on the structure of the diamine used. conicet.gov.ar

The table below provides examples of D-mannitol-derived polyurethanes and their properties.

| Monomers | Polymer Type | Key Features | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|---|

| D-Mannitol bis(ethylene carbonate) + Diamines (C2-C12) | Polyurethane with pendant hydroxy groups | Contains 3,4-O-isopropylidene-D-mannitol segment | Not specified | tandfonline.com |

| 1,6-di-O-phenylcarbonyl-2,3,4,5-tetra-O-methyl-D-mannitol + D-mannitol-derived diamine | nih.govnih.gov-Polyurethane | Entirely based on D-mannitol; Stereoregular; Optically active | Dependent on structure | conicet.gov.ar |

| 1,6-di-O-phenylcarbonyl-2,3,4,5-tetra-O-methyl-D-mannitol + Alkylenediamines | [m,n]-Polyurethane | Stereoregular; Optically active; Amorphous | Dependent on diamine chain length | conicet.gov.ar |

Furthermore, D-mannitol can be incorporated into stimuli-responsive materials, often in the form of hydrogels. nih.gov Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to small changes in their external environment, such as temperature, pH, or light. nih.govrsc.org For example, D-mannitol has been used as a component in a stimuli-responsive gel designed for controlled release applications. nih.gov In one system, a gel containing D-mannitol and other components could be induced to undergo a gel-sol phase transition when subjected to an alternating magnetic field, which generated heat. nih.gov This transition allows for the controlled release of encapsulated agents. The hydroxyl-rich structure of mannitol makes it suitable for forming hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, and its biocompatibility is an advantage in biomedical applications. mdpi.commdpi.com

Spectroscopic and Computational Characterization of 1,2 O Isopropylidene D Mannitol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural investigation of 1,2-O-isopropylidene-D-mannitol in solution.

Structural Elucidation via ¹H and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the successful synthesis and purity of this compound derivatives. The chemical shifts observed in the spectra provide a detailed map of the carbon and proton environments within the molecule. For instance, in a study of 1,2:5,6-di-O-isopropylidene-D-mannitol, all signals in the ¹H and ¹³C NMR spectra were successfully assigned, confirming the diacetal structure. researchgate.net The presence of the isopropylidene groups is typically indicated by characteristic signals for the methyl protons and the quaternary carbon in the ¹H and ¹³C NMR spectra, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2:5,6-di-O-isopropylidene-D-mannitol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1a, H-6a | 4.08 (dd) | C-1, C-6 |

| H-1b, H-6b | 3.95 (dd) | C-2, C-5 |

| H-2, H-5 | 4.15 (m) | C-3, C-4 |

| H-3, H-4 | 3.65 (m) | Isopropylidene CH₃ |

| Isopropylidene CH₃ | 1.35 (s), 1.42 (s) | Isopropylidene C(CH₃)₂ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment (e.g., Double Irradiation, NOE, HETCOR)

To unambiguously assign the complex NMR spectra and confirm the stereochemistry of this compound and its derivatives, advanced NMR techniques are employed. Techniques such as double irradiation, Nuclear Overhauser Effect (NOE) spectroscopy, and Heteronuclear Correlation (HETCOR) spectroscopy are invaluable.

Double irradiation experiments help to simplify complex spectra by decoupling specific protons, allowing for the identification of coupled spin systems. NOE experiments provide information about the spatial proximity of protons. For 1,2:5,6-di-O-isopropylidene-D-mannitol, NOE difference spectra were used to definitively assign all proton signals. researchgate.net HETCOR experiments establish the correlation between directly bonded protons and carbons, which was crucial in assigning the ¹³C NMR spectrum of the same compound. researchgate.net These advanced methods are essential for confirming the (2R,3R,4R,5R) configuration of the mannitol (B672) backbone.

Conformational Analysis and Simulation of NMR Spectra

The conformation of this compound derivatives in solution can be investigated through NMR spectroscopy, often complemented by computational simulations. For a dipropargyl mannitol derivative, which is synthesized from 1,2:5,6-di-O-isopropylidene-D-mannitol, the simulation of the ¹H NMR spectrum resulted in a spectrum that was superimposable with the experimental one. researchgate.net This agreement between the simulated and experimental data aids in predicting the dynamic conformation of the molecule in solution. researchgate.net Such analyses provide insights into the preferred spatial arrangements of the flexible molecular structure.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. In the case of a derivative of 1,2:5,6-di-O-isopropylidene-D-mannitol, the analysis of the crystal structure revealed that molecules align in strands through C—H⋯O contacts, forming interwoven layers. researchgate.net This detailed understanding of the solid-state architecture is crucial for comprehending the physical properties of the compound.

Mass Spectrometry (MS) for Molecular Identification (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.netresearchgate.net

Electron ionization mass spectrometry (EI-MS) of D-mannitol, 1,2:5,6-bis-O-(1-methylethylidene)- reveals a fragmentation pattern that can be used for its identification. nist.gov The mass spectrum of a related compound, 1,2:5,6-di-O-isopropylidene-D-glucitol, shows a top peak at m/z 101, which is a characteristic fragment. nih.gov

Table 2: Key Mass Spectrometry Data for 1,2:5,6-di-O-isopropylidene-D-mannitol

| Technique | Ion | m/z (Observed) | m/z (Calculated) |

|---|---|---|---|

| HRMS | [M+H]⁺ | 263.1543 | 263.1549 |

Note: The specific ions and their abundances can vary depending on the ionization method and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) and ether (C-O) functional groups. The spectrum of the parent D-mannitol shows a strong, broad absorption band in the region of 3400-3300 cm⁻¹ corresponding to O-H stretching, and multiple C-O stretching bands between 1100 and 1000 cm⁻¹. researchgate.netnist.gov For this compound, the presence of the isopropylidene groups would introduce additional C-H stretching and bending vibrations. The characterization of a dipropargyl mannitol derivative, synthesized from 1,2:5,6-di-O-isopropylidene-D-mannitol, utilized FTIR to identify its functional groups. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3600-3200 (broad) |

| Alkyl C-H | Stretching | 2990-2850 |

| Ether (C-O) | Stretching | 1200-1000 |

| Isopropylidene C(CH₃)₂ | Bending | ~1380 and ~1370 |

Note: The exact positions and intensities of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Computational Studies and Mechanistic Insights

Computational chemistry offers powerful tools to elucidate reaction pathways and predict the behavior of molecules. However, dedicated computational studies specifically targeting This compound are not extensively documented in current scientific literature. Much of the understanding is inferred from studies on the formation of the di-acetal, where the mono-acetal is a key intermediate. capes.gov.br

The formation of This compound from D-mannitol and acetone (B3395972) (or its equivalent) is an acid-catalyzed process involving the formation of a cyclic acetal (B89532). The general mechanism for acetal formation proceeds through a series of protonation and deprotonation steps.

The reaction is initiated by the protonation of the carbonyl oxygen of acetone, which increases its electrophilicity. Subsequently, one of the hydroxyl groups of D-mannitol (at the C1 or C2 position) acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a series of proton transfers, leading to the formation of a hemiacetal intermediate. Further protonation of the hydroxyl group of the hemiacetal and subsequent elimination of a water molecule generates a resonance-stabilized carbocation. Finally, the intramolecular attack by the adjacent hydroxyl group and deprotonation yields the cyclic acetal, This compound .

The stability of the acetal is a crucial factor in its formation and subsequent reactions. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. The stability of the isopropylidene group in This compound is influenced by the stereochemistry of the mannitol backbone and the five-membered dioxolane ring formed.

While specific computational studies on the protonation-deprotonation equilibria of This compound are scarce, it is understood that the oxygen atoms of the acetal group can be protonated under acidic conditions, which is the initial step in the hydrolytic cleavage of the protecting group. The likelihood of protonation and the subsequent reaction pathway would be influenced by the electronic and steric environment around the acetal group.

Theoretical predictions of reactivity and selectivity are vital for understanding and optimizing chemical reactions. In the context of This compound , such predictions would be invaluable for its use as a synthetic intermediate. However, specific theoretical studies predicting its reactivity and selectivity are not readily found.

General principles of organic chemistry suggest that the free hydroxyl groups of This compound are the primary sites for further reactions. The relative reactivity of these hydroxyl groups would be governed by steric hindrance and electronic effects. Computational models, such as those based on Density Functional Theory (DFT), could be employed to calculate properties like atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials to predict the most likely sites for electrophilic or nucleophilic attack.

For instance, in the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol , the initial formation of This compound is followed by the acetalization of the C5 and C6 hydroxyl groups. The selectivity for the 1,2- and 5,6-positions over the 3,4-positions in the formation of the di-acetal is a well-documented experimental observation. This selectivity is often attributed to the formation of a less strained five-membered ring and the conformational preferences of the mannitol chain. Theoretical calculations could provide quantitative insights into the energy barriers for the formation of different mono-acetal isomers (e.g., 1,2- vs. 2,3- vs. 3,4-), thereby explaining the observed regioselectivity in the initial step of the reaction.

While detailed computational data is lacking, it can be hypothesized that the reactivity of the remaining hydroxyl groups in This compound would be influenced by the presence of the bulky isopropylidene group. This could direct incoming reagents to the more accessible hydroxyl groups, thus controlling the selectivity of subsequent transformations.

In the absence of direct computational studies on This compound , the following table provides a conceptual framework for how theoretical parameters could be used to predict reactivity, based on general computational chemistry principles.

| Theoretical Parameter | Predicted Influence on Reactivity and Selectivity |

| Atomic Charges | Higher negative charges on specific hydroxyl oxygens would indicate more nucleophilic sites, favoring reactions with electrophiles. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The distribution of the Highest Occupied Molecular Orbital (HOMO) would indicate the most likely sites for electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) would indicate sites for nucleophilic attack. |

| Steric Hindrance Analysis | Computational models can quantify the steric accessibility of different reactive sites, predicting selectivity based on the size and shape of the substrate and reagent. |

| Transition State Energy Calculations | By calculating the activation energies for different possible reaction pathways, the most favorable (i.e., fastest) reaction can be predicted, thus explaining selectivity. |

Future computational studies are needed to populate such a table with actual data for This compound and to provide a more quantitative and predictive understanding of its chemical behavior.

Emerging Trends and Future Research Directions

Advancements in Green Chemistry for Isopropylidene Mannitol (B672) Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of mannitol derivatives.

Traditional methods for the acetonation of D-mannitol often rely on catalysts like zinc chloride, tin(II) chloride, or p-toluenesulfonic acid. capes.gov.brresearchgate.net While effective, these homogeneous catalysts can be difficult to separate from the reaction mixture, leading to waste and potential product contamination. A significant trend is the move towards heterogeneous solid acid catalysts, which are easily recovered and recycled.

One notable advancement is the use of the perfluorosulfonic ionomer Aquivion-H. capes.gov.br This solid acid catalyst allows for the efficient synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol from D-mannitol and 2,2-dimethoxypropane (B42991) at room temperature. capes.gov.br Research indicates that heterogeneous catalysis with Aquivion-H surpasses the performance of homogeneous catalysts by offering higher product selectivity and minimizing the formation of undesired triacetonides. capes.gov.brresearchgate.net The ease of recovery and recyclability of such solid catalysts represents a significant step towards a more sustainable manufacturing process. capes.gov.br

| Catalyst | Type | Key Advantages | Yield (%) | Reference(s) |

| Aquivion-H | Heterogeneous Solid Acid | High selectivity, recyclable, easy recovery. | High | capes.gov.br |

| Zinc Chloride | Homogeneous Lewis Acid | Inexpensive, readily available. | ~63-87% | capes.gov.brresearchgate.netresearchgate.net |

| Tin(II) Chloride | Homogeneous Lewis Acid | Used in transacetonation reactions. | ~55% | researchgate.net |

| p-Toluenesulfonic Acid | Homogeneous Brønsted Acid | Effective with 2-methoxypropene (B42093). | Up to 92% (variable) | researchgate.net |

| Antimony Pentafluoride | Homogeneous Lewis Acid | Used in refluxing acetone (B3395972). | ~93% (for tri-acetonide) | prepchem.com |

Another key area of green chemistry research is the reduction of solvent use and the development of more efficient reaction technologies. While many syntheses of isopropylidene mannitol rely on solvents like acetone or dimethylformamide (DMF), emerging trends focus on alternative energy sources and process intensification. capes.gov.brprepchem.com

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound assistance are being explored for various organic syntheses to dramatically reduce reaction times and often allow for solvent-free conditions. nih.govnih.gov Ultrasound-assisted synthesis, for instance, can enhance reaction rates at lower temperatures, leading to higher yields and greater purity. nih.govuniv.kiev.ua While not yet widely reported specifically for isopropylidene mannitol, these energy-efficient methods are a promising future direction.

Continuous Flow Systems: Flow chemistry is gaining significant traction as it offers superior control over reaction parameters, enhanced safety, and easier scalability. springernature.comrsc.org Preliminary studies have shown that organocatalytic reactions on D-mannitol-derived chiral molecules can be successfully performed under continuous flow conditions. nih.gov This approach opens the door for the automated and efficient production of enantiomerically pure molecules derived from the chiral pool, including 1,2-O-Isopropylidene-D-mannitol and its derivatives. nih.govbeilstein-journals.org The integration of biocatalysis with continuous flow systems further highlights the potential for creating complex, multi-step syntheses in a more controlled and efficient manner. nih.gov

Design and Synthesis of Novel Chiral Scaffolds and Auxiliaries from this compound Derivatives

This compound and its isomers are invaluable starting materials, or "chiral templates," for the synthesis of a wide array of complex, enantiomerically pure molecules. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

Future research continues to build on this foundation, designing novel chiral structures for various synthetic applications:

Densely Functionalized Molecules: The compound serves as a platform for building highly functionalized chiral molecules. For example, derivatives like (R)-2,3-O-cyclohexylidene glyceraldehyde, which is readily prepared from D-mannitol, can be used to create enantiopure nitroalkenes. These intermediates then undergo organocatalytic Michael additions to yield complex structures such as five-membered lactones and bicyclic lactams. nih.gov

Macrocyclic Compounds: Derivatives of D-mannitol are being used to prepare new chiral α,ω-diaminoethers. These diaminoethers are key building blocks for the synthesis of chiral macrocyclic diamides, which possess unique structural and recognition properties. researchgate.net

Advanced Intermediates: Research focuses on the enantiodivergent preparation of complex intermediates, such as both enantiomers of cis- and trans-5-substituted 4-hydroxy-2-isoxazoline 2-oxides, starting from D-mannitol. acs.org These pivotal intermediates are useful for preparing aminopolyols and polyhydroxy amino acids. acs.orgcapes.gov.br

Expanded Applications in Medicinal Chemistry and Drug Discovery

The inherent chirality and functionality of this compound make it and its parent molecule, D-mannitol, attractive for pharmaceutical applications.

Drug Formulation and Delivery: D-mannitol is widely used as a pharmaceutical excipient due to its stability, low hygroscopicity, and compatibility with active pharmaceutical ingredients (APIs). mbsugars.comsigmaaldrich.com An emerging trend is the fabrication of porous mannitol using methods like the co-spray-antisolvent process. nih.gov This advanced material acts as a carrier that significantly improves the loading capacity and dissolution rate of poorly water-soluble drugs like curcumin (B1669340) and ibuprofen. nih.gov The osmotic properties of mannitol are also harnessed in controlled-release drug delivery systems. celluloseankit.com

Scaffolds for Bioactive Molecules: The chiral backbone of mannitol is a key starting point for synthesizing scaffolds for new drugs. Its derivatives are used to create complex macrocycles and other structures that can be explored for their biological activity. nih.govresearchgate.net

Stabilizing Agent: In lyophilized (freeze-dried) preparations and parenteral nutrition, mannitol acts as a stabilizing agent, preventing the denaturation of sensitive biomolecules like proteins and peptides during storage. mbsugars.comcelluloseankit.compharmaexcipients.com

Development of Advanced Functional Materials Based on Chiral Mannitol Derivatives

Beyond medicine, the unique structural features of mannitol derivatives are being exploited to create advanced functional materials with tailored properties.

Hydrogels and Nanomaterials: Researchers have synthesized D-mannitol-based amphiphiles that act as surfactants and can self-assemble into stable hydrogels. researchgate.net These hydrogels can serve as scaffolds to stabilize silver nanoparticles, which have applications due to their antimicrobial properties. researchgate.netrsc.org The development of polymer-based hydrogels is a major trend in materials science for applications in drug delivery and tissue engineering. mdpi.com

Porous Organic Polymers (POPs): Mannitol has been used to create novel acetal-linked porous organic polymers (MAPOPs). rsc.org Synthesized under solvothermal conditions without a metal catalyst, these polymers have high surface areas and hydroxyl-rich skeletons. This makes them highly effective for the selective capture of carbon dioxide over methane, demonstrating their potential in gas storage and separation applications. rsc.org

Chemical Sensors: Chiral macrocycles synthesized from D-mannitol derivatives have been shown to function as colorimetric anion sensors, capable of selectively differentiating between fluoride, acetate, and dihydrogen phosphate (B84403) ions. researchgate.net

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

To fully unlock the potential of this compound and its derivatives, researchers are employing sophisticated analytical and theoretical tools to gain deeper insights into their structure, properties, and reaction mechanisms.

Advanced Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) techniques, including double irradiation, difference Nuclear Overhauser Effect (NOE), and Heteronuclear Correlation (HETCOR) spectroscopy, have been crucial for the unambiguous assignment of all proton and carbon signals in isopropylidene mannitol derivatives. researchgate.net This detailed characterization is fundamental to understanding reaction outcomes and molecular conformation.

Computational Chemistry: Computational methods are increasingly used to complement experimental work. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, vibrational frequencies (FT-IR, Raman), and electronic properties. nih.gov These simulations help in assigning complex spectra and understanding the intermolecular interactions, such as hydrogen bonding, that govern the behavior of these molecules. nih.gov Computational molecular spectroscopy has become an essential tool for interpreting experimental data and guiding the design of new molecules and materials.

Q & A

What is the optimized procedure for synthesizing 1,2-O-Isopropylidene-D-mannitol from D-mannitol?

Basic

The synthesis involves acetalation of D-mannitol with acetone using zinc chloride (ZnCl₂) as a catalyst. Dissolve D-mannitol in anhydrous acetone, add ZnCl₂ (0.1–0.2 equiv.), and reflux under anhydrous conditions for 4–6 hours. The product is isolated via vacuum distillation and recrystallized from ethanol, yielding 87% purity. This method minimizes side reactions like over-acetalation or degradation .

How do different catalysts (ZnCl₂ vs. Aquivion-H) affect the yield and reaction kinetics of the acetalation?

Advanced

ZnCl₂, a Lewis acid, facilitates rapid acetalation but requires stoichiometric amounts and generates acidic waste. In contrast, Aquivion-H (a solid superacid) offers recyclability and milder conditions, reducing environmental impact. Comparative studies show Aquivion-H achieves comparable yields (85–90%) with reduced catalyst loading (0.05 equiv.) and shorter reaction times (2–3 hours). Mechanistically, Aquivion-H enhances proton transfer while stabilizing intermediates, improving regioselectivity .

What analytical techniques confirm the structure and purity of this compound?

Basic

High-field NMR (¹H, ¹³C) is critical. Assign signals using 2D techniques like HETCOR and NOE to resolve stereochemistry. For purity, monitor by TLC (silica gel, acetone/hexane 3:7) or HPLC (C18 column, water/acetonitrile 85:15). Crystallinity and melting point (74–76°C) further validate structural integrity .

What factors influence the stability of the isopropylidene acetal group during synthesis and storage?

Advanced

Acetal stability depends on pH, temperature, and solvent polarity. Hydrolysis is accelerated under acidic (pH < 3) or aqueous conditions. Storage in anhydrous acetone or ethanol at 0–6°C prevents degradation. Kinetic studies reveal the acetal’s half-life exceeds 6 months at 25°C in dry environments. Stabilizing strategies include inert atmosphere handling and avoiding protic solvents .

How can this compound serve as a chiral template in asymmetric synthesis?

Advanced

The compound’s rigid bicyclic structure directs stereoselective reactions. Oxidative cleavage with NaIO₄ or Pb(OAc)₄ yields 2,3-O-isopropylidene-D-glyceraldehyde, a key intermediate for enantioselective synthesis of amino acids, nucleosides, and polyols. Its C₂ symmetry simplifies diastereomeric resolution in catalytic asymmetric hydrogenations .

What side reactions occur during D-mannitol acetalation, and how are they mitigated?

Basic

Common side reactions include incomplete acetalation (yielding mono- or tri-acetonides) and ring-opening hydrolysis. Using excess acetone (5:1 v/v) and controlled reaction times minimizes these. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the desired diacetonide .

What mechanistic insights explain the role of catalysts in acetalation?

Advanced